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Compound of Interest

Compound Name: Fmoc-3-iodo-D-Tyr-OH

Cat. No.: B1442744

Fmoc-3-iodo-D-Tyr-OH is a specialized amino acid derivative that serves as a critical building
block for researchers and scientists in peptide chemistry, drug development, and molecular
imaging.[1][2] Its unique trifunctional structure, comprising a base-labile N-terminal
fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomer configuration,
and a strategically placed iodine atom on the tyrosine ring, offers distinct advantages for
creating sophisticated peptide-based molecules.[2]

The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis
(SPPS) workflows. The D-configuration imparts resistance to enzymatic degradation,
enhancing the in vivo stability of the resulting peptides. Most significantly, the iodine atom
provides a versatile functional handle for a range of applications, from influencing peptide
conformation to serving as a site for radiolabeling and cross-coupling reactions.[1][3] This guide
provides a comprehensive overview of its chemical properties, core applications, and field-
proven experimental protocols.

Core Physicochemical Properties

The fundamental properties of Fmoc-3-iodo-D-Tyr-OH are summarized below. Accurate
knowledge of these characteristics is essential for proper handling, storage, and application in
synthesis.
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Property Value Source(s)

(2R)-2-(9H-fluoren-9-
Imethoxycarbonylamino)-3-(4-

IUPAC Name Y / d s [4]
hydroxy-3-
iodophenyl)propanoic acid

CAS Number 244028-70-4 [L][4][5][6]

Molecular Formula C24H20INOs [11[4115]

Molecular Weight 529.3 g/mol [1114]

Appearance White to off-white powder [1][5]

) ) 134 - 157 °C (range varies by
Melting Point [11[5]

source)

Optical Rotation

[a]D?° = +10 + 4° (c=1 in DMF)

[1]

Purity

Typically =298% (by HPLC)

[1](2]

Storage Conditions

2-8°C, keep in a dark place,

sealed in dry conditions

[1]5]

Solubility

Soluble in DMF; DMSO

[1]t71el

Application in Solid-Phase Peptide Synthesis

(SPPS)

The primary utility of Fmoc-3-iodo-D-Tyr-OH is as a building block in Fmoc-based SPPS. The

Fmoc group provides temporary protection of the alpha-amino group, preventing unwanted

polymerization during the coupling of the subsequent amino acid. This group is readily cleaved

under mild basic conditions (e.g., with piperidine), which do not affect the acid-labile linkers

anchoring the peptide to the solid support.

Causality in the SPPS Workflow

The choice to use Fmoc-3-iodo-D-Tyr-OH is driven by the desired final properties of the

peptide. The D-amino acid is incorporated to increase the peptide's half-life by making it less
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susceptible to proteases, which typically recognize L-amino acids. The iodine is introduced to
serve as a reactive site for further modification or as a precursor for radiolabeling.[1][9]

Generalized Experimental Protocol: Coupling Reaction

This protocol outlines a standard, self-validating system for incorporating Fmoc-3-iodo-D-Tyr-
OH into a growing peptide chain on a solid support resin (e.g., Rink Amide).

1. Resin Swelling:
e Place the resin in a suitable reaction vessel.

e Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes to ensure
optimal accessibility of reactive sites.

2. Fmoc Deprotection:
e Drain the DMF from the swollen resin.
e Add a solution of 20% piperidine in DMF to the resin.

o Agitate for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound
peptide.

» Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure
complete deprotection.

e Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation:

 In a separate vial, dissolve Fmoc-3-iodo-D-Tyr-OH (3-5 equivalents relative to resin loading)
in DMF.

e Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such
as DIPEA (2 eq. relative to the amino acid).
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Allow the activation to proceed for 2-5 minutes. The solution will typically change color. This
pre-activation step is critical to form the reactive ester, minimizing side reactions.

. Coupling to Resin:
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.

Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of
beads. A negative result (beads remain colorless) indicates complete coupling. If the test is
positive, the coupling step should be repeated.

. Capping (Optional):

If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups
using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion
sequences.

. Final Wash:

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by
Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and
coupling.

SPPS Workflow Diagram

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SPPS Cycle for Fmoc-3-iodo-D-Tyr-OH
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Caption: Workflow for incorporating Fmoc-3-iodo-D-Tyr-OH in SPPS.

The Pivotal Role of the lodine Moiety

The iodine atom at the 3-position of the tyrosine ring is the molecule's most distinguishing
feature, enabling unique applications beyond that of a standard amino acid.

Structural Influence and Enhanced Bioactivity

The incorporation of 3-iodotyrosine can significantly alter the resulting peptide's structure and
function. The large, electronegative iodine atom can introduce halogen bonding, a non-covalent
interaction that influences intramolecular folding and reduces intermolecular aggregation by
disrupting aromatic stacking.[3] This can lead to better-structured peptides that are more
accessible to enzymes. For instance, studies have shown that iodinating specific peptide
sequences enhances their hydrolysis by matrix metalloproteinase-9 (MMP-9), making them
more efficient substrates.[3]
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Precursor for Radiolabeling in Molecular Imaging and
Therapy

A primary application of iodinated tyrosine residues is in the synthesis of radiopharmaceuticals.
[1][10][11] The non-radioactive ("cold") iodine atom serves as a direct precursor for introducing
radioactive iodine isotopes, such as:

e lodine-125 (1231): Used extensively for in vitro assays (e.g., radioimmunoassays) and
preclinical biodistribution studies due to its long half-life (60 days) and gamma emission.[12]
[13]

 lodine-123 (*231): Used for diagnostic imaging with Single Photon Emission Computed
Tomography (SPECT).

 lodine-124 (324]): A positron emitter used for Positron Emission Tomography (PET) imaging,
which offers high resolution and quantitative imaging capabilities.[3]

e lodine-131 (*3): A beta and gamma emitter used for targeted radionuclide therapy
(theranostics), where the peptide delivers a cytotoxic radiation dose directly to target cells,
such as tumors.[13][14]

The process typically involves an electrophilic substitution reaction where the "cold" iodine is
replaced by a radioactive isotope using an oxidizing agent like Chloramine-T or lodo-Gen®.[13]
[14]

Radiolabeling Application Workflow
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Caption: Conceptual workflow for radioiodinating a peptide.

Platform for Post-Synthetical Chemical Modification

The carbon-iodine bond on the aromatic ring is a versatile handle for transition metal-catalyzed
cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This allows for the
late-stage introduction of diverse functional groups (e.g., aryl groups, alkynes) after the peptide
has been synthesized and cleaved from the resin. This strategy dramatically expands the
chemical diversity accessible from a single iodinated peptide precursor.

Biochemical Context and Safety

While Fmoc-3-iodo-D-Tyr-OH is a synthetic reagent, its core structure relates to naturally
occurring iodotyrosines. In biology, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are crucial
precursors in the biosynthesis of thyroid hormones (T3 and T4).[15][16][17][18] This biological
precedent underscores the general compatibility of iodinated tyrosine residues in physiological
systems. The enzyme iodotyrosine deiodinase is responsible for recycling iodine from MIT and
DIT within the thyroid, highlighting a natural mechanism for handling such compounds.[16][19]
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Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Fmoc-3-iodo-D-Tyr-OH presents several hazards.[4] Users must exercise
appropriate caution.

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a
fume hood.

Conclusion

Fmoc-3-iodo-D-Tyr-OH stands out as a highly valuable and versatile reagent in modern
peptide science. Its carefully designed structure provides a powerful toolkit for addressing key
challenges in drug discovery and diagnostics. By enabling the synthesis of enzymatically stable
peptides, providing a platform for radiolabeling, and allowing for complex post-synthetic
modifications, it empowers researchers to create novel peptide-based therapeutics, diagnostic
imaging agents, and advanced biochemical probes. A thorough understanding of its chemical
properties and reaction methodologies is paramount to unlocking its full potential in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.datainsightsmarket.com/reports/fmoc-3-iodo-d-tyr-oh-reagent-1142004
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153392/
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-3-iodo-D-Tyr-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-3-iodo-D-Tyr-OH
https://chemdad.com/index.php?c=article&id=15405
https://aralezbio-store.com/products/fmoc-3-iodo-d-tyrosine
https://www.medchemexpress.com/fmoc-tyr-oh.html
https://www.benchchem.com/pdf/Technical_Support_Center_Fmoc_Tyr_OH_Solubility.pdf
https://www.chemimpex.com/products/14369
https://ouci.dntb.gov.ua/en/works/lRgo8Xa9/
https://pubmed.ncbi.nlm.nih.gov/31238251/
https://www.mdpi.com/2076-3417/15/14/7803
https://pmc.ncbi.nlm.nih.gov/articles/PMC12310069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12310069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10993231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10993231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10993231/
https://caringsunshine.com/ingredients/ingredient-iodotyrosine/
https://www.benchchem.com/product/B1202720
https://caringsunshine.com/relationships/relationship-thyroid-gland-and-iodotyrosine/
https://www.researchgate.net/publication/311419610_Iodine_Biochemistry_Deficiency_and_Application_in_Clinical_Nutrition
https://en.wikipedia.org/wiki/Iodotyrosine_deiodinase
https://www.benchchem.com/product/b1442744#fmoc-3-iodo-d-tyr-oh-chemical-properties
https://www.benchchem.com/product/b1442744#fmoc-3-iodo-d-tyr-oh-chemical-properties
https://www.benchchem.com/product/b1442744#fmoc-3-iodo-d-tyr-oh-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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